molecular formula C22H35N3O13 B12296631 [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate

[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate

Cat. No.: B12296631
M. Wt: 549.5 g/mol
InChI Key: SBLCSGRZSLBMCF-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate: is a complex organic compound that features multiple functional groups, including azide, polyethylene glycol (PEG) chains, and acetylated glucose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate typically involves multiple steps:

    Acetylation of Glucose: The initial step involves the acetylation of glucose to form tetra-acetylated glucose.

    PEGylation: The next step is the attachment of a PEG chain to the acetylated glucose. This is achieved through a series of etherification reactions.

These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Triazoles: Formed from CuAAC reactions.

    Hydroxylated Derivatives: Formed from hydrolysis of acetyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its azide group makes it particularly useful in click chemistry, where it can be used to create triazole linkages.

Biology

In biological research, the compound can be used for labeling and tracking biomolecules. The PEG chain enhances its solubility and biocompatibility, making it suitable for use in various biological assays.

Medicine

In medicine, the compound has potential applications in drug delivery systems. The PEGylation helps in improving the pharmacokinetics of drugs, while the azide group allows for targeted delivery through bioorthogonal reactions.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and nanomaterials. Its unique functional groups allow for versatile modifications and applications.

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate involves its ability to participate in bioorthogonal reactions. The azide group can react with alkynes to form stable triazole linkages, which can be used for targeted delivery of drugs or imaging agents. The PEG chain enhances solubility and reduces immunogenicity, making it suitable for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-tetra-Ac-beta-D-glucose: Similar in structure but with different PEG chain lengths and functional groups.

    Tetraacetylated Glucose Derivatives: Compounds with similar acetylation but lacking the azide and PEG groups.

Uniqueness

The uniqueness of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate lies in its combination of azide, PEG, and acetylated glucose. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H35N3O13

Molecular Weight

549.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3

InChI Key

SBLCSGRZSLBMCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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